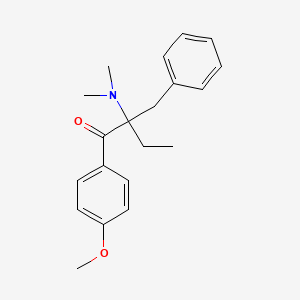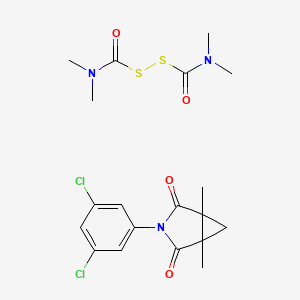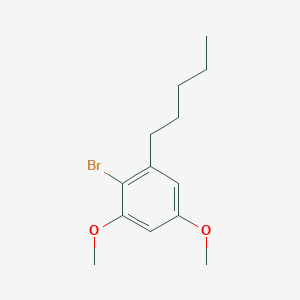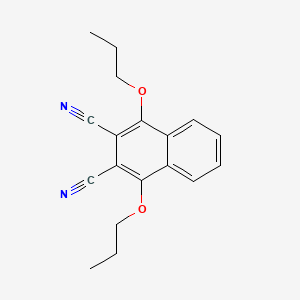
1,4-Dipropoxynaphthalene-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dipropoxynaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C18H16N2O2 It is a derivative of naphthalene, characterized by the presence of two propoxy groups at the 1 and 4 positions and two cyano groups at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dipropoxynaphthalene-2,3-dicarbonitrile typically involves the reaction of naphthalene derivatives with propyl alcohol and cyanide sources
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 1,4-Dipropoxynaphthalene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The propoxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Various alkyl or aryl substituted naphthalene derivatives.
科学的研究の応用
1,4-Dipropoxynaphthalene-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure.
作用機序
The mechanism of action of 1,4-Dipropoxynaphthalene-2,3-dicarbonitrile involves its interaction with molecular targets through its cyano and propoxy groups. These functional groups can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s reactivity and binding affinity. The pathways involved may include electron transfer processes and the formation of reactive intermediates.
類似化合物との比較
1,4-Dibutoxynaphthalene-2,3-dicarbonitrile: Similar structure but with butoxy groups instead of propoxy groups.
1,4-Dimethoxynaphthalene-2,3-dicarbonitrile: Contains methoxy groups instead of propoxy groups.
2,3-Naphthalenedicarbonitrile: Lacks the alkoxy groups, providing a simpler structure.
Uniqueness: 1,4-Dipropoxynaphthalene-2,3-dicarbonitrile is unique due to its specific combination of propoxy and cyano groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications where these properties are advantageous.
特性
CAS番号 |
116453-90-8 |
|---|---|
分子式 |
C18H18N2O2 |
分子量 |
294.3 g/mol |
IUPAC名 |
1,4-dipropoxynaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H18N2O2/c1-3-9-21-17-13-7-5-6-8-14(13)18(22-10-4-2)16(12-20)15(17)11-19/h5-8H,3-4,9-10H2,1-2H3 |
InChIキー |
ZVRSLORNZBCISX-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C(=C(C2=CC=CC=C21)OCCC)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-Methyl-6-[(trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311488.png)

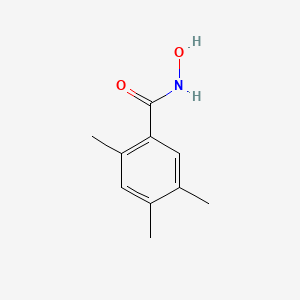
![1-Methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-1-ium methyl sulfate](/img/structure/B14311501.png)
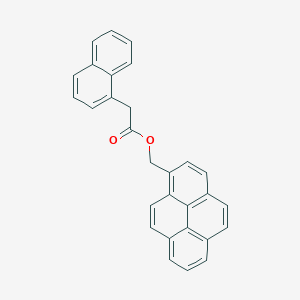

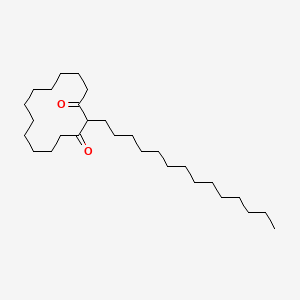
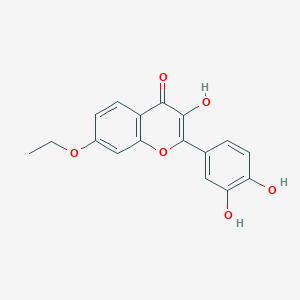

![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)
